molecular formula C22H22N4O2 B2423462 N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574626-63-3

N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No. B2423462
CAS RN: 1574626-63-3
M. Wt: 374.444
InChI Key: VYUGORKCQLPXFD-UHFFFAOYSA-N
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Description

The compound “N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates. Two molecules of α-iminoesters, which were obtained from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .


Molecular Structure Analysis

The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity . Among the synthesized compounds, the Br derivatives were found to be the most potent .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various reactions, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates. Two molecules of α-iminoesters, which were obtained from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives have shown promise as potential anticancer agents. They exhibit cytotoxic effects on cancer cells and can interfere with tumor growth. Researchers have investigated their role in inhibiting specific pathways involved in cancer progression . Further studies are needed to explore the precise mechanisms and potential clinical applications.

Antibacterial Activity

Quinazolines and quinazolinones possess antibacterial properties. These compounds may inhibit bacterial growth by disrupting essential cellular processes. Investigating their efficacy against specific bacterial strains could lead to novel antibiotics for combating drug-resistant bacteria .

Anti-Inflammatory Effects

Some quinazoline derivatives exhibit anti-inflammatory activity. By modulating inflammatory pathways, they may help manage inflammatory diseases. Researchers continue to explore their potential in treating conditions such as arthritis and inflammatory bowel disease .

Anticonvulsant Potential

Quinazolines have been investigated for their anticonvulsant properties. These compounds may stabilize neuronal activity and reduce seizure frequency. Understanding their interactions with ion channels and receptors is crucial for developing effective antiepileptic drugs .

Antifungal Activity

Certain quinazoline derivatives demonstrate antifungal effects. They may inhibit fungal growth and offer an alternative to existing antifungal medications. Research in this area aims to identify potent compounds for clinical use .

Anti-Parkinsonism Research

Quinazolines have been explored as potential agents for managing Parkinson’s disease. Their ability to modulate neurotransmitter systems and protect dopaminergic neurons makes them an interesting avenue for drug development .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of quinazoline derivatives is crucial for optimizing their pharmacological properties. Medicinal chemists investigate how specific modifications affect biological activity, guiding the design of novel drug molecules .

Other Activities

Quinazolines have also been associated with sedative-hypnotic effects, antipsychotic activity, and antimalarial properties. Their diverse range of activities underscores their significance in medicinal chemistry .

Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. DOI: 10.5772/intechopen.89203

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research in this area, and the compound “N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” could potentially be part of future investigations.

properties

IUPAC Name

N-(3-cyanophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-2-25-19-13-16(21(27)24-17-7-5-6-15(12-17)14-23)9-10-18(19)22(28)26-11-4-3-8-20(25)26/h5-7,9-10,12-13,20H,2-4,8,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUGORKCQLPXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

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